molecular formula C18H20N2O6 B2417645 (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID CAS No. 956626-62-3

(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID

Cat. No.: B2417645
CAS No.: 956626-62-3
M. Wt: 360.366
InChI Key: ILNIFRXBRZEREE-HNNXBMFYSA-N
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Description

(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a quinoline moiety and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while reduction reactions may produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry .

Mechanism of Action

The mechanism of action of (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, leading to the modulation of specific pathways and biological processes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID apart is its unique combination of a quinoline moiety and a butanoic acid side chain.

Properties

IUPAC Name

(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-20-7-11(17(22)19-15(9(2)3)18(23)24)16(21)10-5-13-14(6-12(10)20)26-8-25-13/h5-7,9,15H,4,8H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNIFRXBRZEREE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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